2,2,2-Trifluoro-1-(2-propoxyphenyl)ethanone
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Overview
Description
2’-n-Propoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C11H11F3O2 It is a derivative of acetophenone, where the hydrogen atoms on the alpha carbon are replaced by trifluoromethyl and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-n-Propoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization to ensure high purity of the final product.
Safety Measures: Implementation of safety protocols to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2’-n-Propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Compounds with varied functional groups replacing the propoxy group.
Scientific Research Applications
2’-n-Propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty polymers and materials with enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2’-n-Propoxy-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the propoxy group, making it less lipophilic.
4’-Bromo-2,2,2-trifluoroacetophenone:
2,2,2-Trifluoro-3’-trifluoromethylacetophenone: Has an additional trifluoromethyl group, increasing its electron-withdrawing effects.
Uniqueness
2’-n-Propoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and propoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-propoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-7-16-9-6-4-3-5-8(9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUIVNVKGCVLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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